molecular formula C10H11Cl2NO2 B8178477 (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid

(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid

Cat. No. B8178477
M. Wt: 248.10 g/mol
InChI Key: RJEDYAFWGILHRM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2,5-dichloro-phenylacetic acid, ethyl bromoacetate, sodium hydroxide, hydrochloric acid, sodium bicarbonate, ammonium chloride, sodium hydroxide, hydrochloric acid, sodium hydroxide, L-alanine

Reaction
Step 1: Ethyl 2,5-dichloro-phenylacetate is synthesized by reacting 2,5-dichloro-phenylacetic acid with ethyl bromoacetate in the presence of sodium hydroxide., Step 2: Ethyl 2,5-dichloro-phenylacetate is hydrolyzed to 2,5-dichloro-phenylacetic acid using hydrochloric acid., Step 3: 2,5-dichloro-phenylacetic acid is converted to its acid chloride using thionyl chloride., Step 4: The acid chloride is reacted with L-alanine in the presence of sodium bicarbonate to form (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid., Step 5: The product is purified by recrystallization from a suitable solvent.

properties

IUPAC Name

(2S)-2-amino-4-(2,5-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEDYAFWGILHRM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)CC[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid

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